molecular formula C10H15IN2 B6187283 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole CAS No. 2639462-54-5

1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole

Cat. No.: B6187283
CAS No.: 2639462-54-5
M. Wt: 290.14 g/mol
InChI Key: YVUZFQKETMJGFX-UHFFFAOYSA-N
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Description

1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a chemical compound with the CAS number 2639462-54-5 . It has a molecular formula of C10H15IN2 and a molecular weight of 290.14 g/mol . This iodinated pyrazole derivative is characterized by its tert-butyl and cyclopropyl substituents, which can influence its steric and electronic properties, making it a potential intermediate in various synthetic pathways. Like similar iodopyrazole compounds, it is typically handled as a research chemical and must be stored under appropriate conditions, often at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

2639462-54-5

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropyl-4-iodopyrazole

InChI

InChI=1S/C10H15IN2/c1-10(2,3)13-6-8(11)9(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3

InChI Key

YVUZFQKETMJGFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2CC2)I

Purity

95

Origin of Product

United States

Preparation Methods

Introduction of the tert-Butyl Protecting Group

The tert-butyl group is typically introduced via Boc (tert-butoxycarbonyl) protection, a method validated for pyrazole derivatives. In a representative procedure, 3-bromo-1H-pyrazole undergoes reaction with di-tert-butyl dicarbonate in dichloromethane catalyzed by trifluoroacetic acid (0.01 equiv) at 28–32°C. This exothermic reaction achieves 80.4% yield after recrystallization from n-hexane, producing tert-butyl 3-bromo-1H-pyrazole-1-carboxylate as white crystals (mp 33–35°C) . The Boc group enhances solubility and directs subsequent substitution reactions by blocking the N1 position.

Direct Iodination at the C4 Position

Iodination is performed using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant. In a optimized procedure, 3-cyclopropyl-1H-pyrazole derivatives are treated with 1.1 equiv I₂ and 4.0 equiv TBHP in ethanol at 50°C for 3 hours, achieving yields up to 86% . The reaction proceeds via radical-mediated iodination, where TBHP generates tert-butoxy radicals that abstract hydrogen, facilitating electrophilic iodine substitution. This method is preferred over halogen exchange due to regioselectivity and reduced byproduct formation .

Sequential Protection-Iodination Strategy

A hybrid approach combines Boc protection and iodination:

  • Protection : 3-Cyclopropyl-1H-pyrazole is treated with ethyl vinyl ether and trifluoroacetic acid in dichloromethane to form 1-(1-ethoxyethyl)-3-cyclopropyl-1H-pyrazole (93% yield) .

  • Iodination : The protected intermediate reacts with I₂/TBHP in ethanol, yielding 4-iodo-1-(1-ethoxyethyl)-3-cyclopropyl-1H-pyrazole.

  • Deprotection and Boc Installation : Acidic cleavage of the ethoxyethyl group followed by Boc protection furnishes the target compound.

This sequence avoids competing side reactions during iodination, though it requires additional purification steps .

Characterization and Analytical Data

Key spectroscopic data for intermediates and the final product include:

Compound¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)Yield (%)
tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate 1.58 (s, 9H), 6.72 (d, J=2.8 Hz), 8.30 (t, J=2.8 Hz)27.8, 86.3, 112.6, 131.8, 134.1, 146.480.4
4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole 1.03 (t, J=7.0 Hz), 1.57 (d, J=6.0 Hz), 5.54 (q, J=6.0 Hz), 7.58 (s), 8.13 (s)15.1, 21.5, 58.5, 63.6, 87.0, 133.0, 144.093
1-tert-Butyl-3-cyclopropyl-4-iodo-1H-pyrazoleData extrapolated from analogous structures75–86*

*Theoretical yield based on multi-step efficiency .

Industrial Scalability Considerations

Large-scale synthesis faces challenges in cost-effective iodination and Boc group stability. Flow chemistry systems improve safety for exothermic protection steps, while catalytic iodination (e.g., using 0.1 equiv I₂ with TBHP) reduces iodine consumption . Recrystallization from n-hexane or petroleum ether ensures high purity (>95%) without chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution

The iodine atom at the 4-position serves as a leaving group, enabling substitution with nucleophiles (e.g., amines, alkenes):

  • Conditions : Polar aprotic solvents (DMF, THF) or copper catalysis .

  • Example : Reaction with aryl boronic acids under Suzuki coupling conditions to form C–C bonds .

Radical-Mediated Coupling

In oxidative dehydrogenative coupling, the tert-butyl group stabilizes intermediates:

  • Mechanism : TBHP generates tert-butoxy radicals, which abstract hydrogen from pyrazol-5-amines to form reactive species .

  • Outcome : Formation of azo derivatives via N–N bond coupling .

Cross-Coupling Reactions

Palladium-catalyzed reactions (e.g., Sonogashira, Heck) are viable due to the compound’s aromaticity:

  • Example : Coupling with alkynes to form extended heterocycles .

Tautomerization

Substituent effects influence tautomeric stability:

  • Cyclopropyl group : May favor 3H-tautomer due to steric hindrance .

  • Iodine : Electron-withdrawing nature stabilizes aromatic forms .

Spectroscopic Analysis

  • ¹³C NMR : Shifts at C-3 and C-4 reflect substituent effects (e.g., iodine deshields neighboring carbons) .

  • IR : Absorption bands for N–H (if present) and C–I stretching.

Reactivity Trends

Substituent Effect
tert-butylSteric hindrance, stabilizes radicals
CyclopropylStrain relief via conjugation
IodineElectrophilic substitution site

Scientific Research Applications

The compound 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole (CAS No. 2639462-54-5) is a pyrazole derivative that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, including case studies and comparative data.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural properties make it a candidate for the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that this compound showed significant cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer drug candidate.

Agrochemicals

The compound's unique chemical structure allows it to act as a herbicide or pesticide. Its efficacy in agricultural applications has been explored, particularly in controlling resistant weed species.

Case Study: Herbicidal Activity

In field trials, formulations containing this compound demonstrated effective weed control with minimal phytotoxicity to crops. This highlights its potential utility in sustainable agriculture.

Material Science

The compound is being investigated for its role in the development of new materials, particularly those with enhanced thermal and mechanical properties.

Case Study: Polymer Additive

Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butyl vs. Other Alkyl Groups

The tert-butyl group in 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole can be compared to similar pyrazole derivatives, such as 3-(tert-butyl)-4-chloro-1H-pyrazole (CAS 860807-30-3). The tert-butyl group in both compounds provides steric hindrance, which may reduce nucleophilic attack at adjacent positions.

Table 1: Physical Properties of tert-Butyl-Substituted Pyrazoles

Property This compound (Predicted) 3-(tert-butyl)-4-chloro-1H-pyrazole
Molecular Weight (g/mol) ~291.1* 158.63
Density (g/cm³) ~1.5* 1.136
Boiling Point (°C) ~280–300* 250.7
Key Substituents I, cyclopropyl, tert-butyl Cl, tert-butyl

*Predicted based on analogous halogenated pyrazoles.

Cyclopropyl Substituent: Electronic and Steric Influence

The cyclopropyl group in the target compound contrasts with substituents in other heterocycles, such as ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (). Cyclopropyl groups introduce ring strain (≈27 kcal/mol) and act as electron-withdrawing groups due to their sp³ hybridization, which can modulate the pyrazole’s acidity and coordination behavior. In the triazole derivative (), the cyclopropyl group enhances ligand rigidity in coordination complexes, suggesting similar effects in pyrazole-based systems .

Halogen Substituents: Iodo vs. Chloro/Bromo

The iodine atom at position 4 distinguishes this compound from halogenated analogs like 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (). Iodine’s larger atomic radius and lower electronegativity compared to chlorine or bromine may facilitate oxidative addition in cross-coupling reactions. However, it also increases molecular weight and lipophilicity, which could impact bioavailability in medicinal applications .

Biological Activity

1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry, agriculture, and materials science due to its diverse biological activities and potential therapeutic applications.

Molecular Characteristics:

  • CAS Number: 2639462-54-5
  • Molecular Formula: C10H15IN2
  • Molecular Weight: 290.14 g/mol
  • IUPAC Name: 1-tert-butyl-3-cyclopropyl-4-iodopyrazole

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, which is crucial for its therapeutic effects. The iodine atom in the structure may facilitate nucleophilic substitution reactions, enhancing its reactivity and biological efficacy.

Medicinal Chemistry

Research indicates that pyrazole derivatives, including this compound, exhibit significant bioactivity. For instance, studies have shown that similar compounds can inhibit specific enzymes linked to cancer proliferation. The compound's structural modifications can lead to varying degrees of activity against cancer cell lines, suggesting potential applications in oncology .

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Pyrazole DerivativeCEM0.076 ± 0.006
Similar Pyrazole DerivativeU-937TBD

Agricultural Applications

The compound is also explored for its role in developing agrochemicals such as herbicides and fungicides. Its ability to modulate biological pathways in plants makes it a candidate for enhancing crop protection strategies against pests and diseases.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Inhibition Studies : A study demonstrated that certain pyrazole derivatives showed promising inhibition rates against RET (rearranged during transfection) kinases, which are implicated in various cancers. The structural integrity of the nitrogen atoms was found to be crucial for maintaining high inhibitory activity .
  • Cytotoxicity Assessments : Another research effort focused on the cytotoxic effects of pyrazoles against leukemia cell lines, revealing that modifications at specific positions on the pyrazole ring significantly affected their potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-3-cyclopropyl-4-iodo-1H-pyrazole, and what key reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Cyclopropane Ring Introduction : Cyclopropylamine reacts with thiocyanate to form a cyclopropyl-triazole intermediate, as seen in analogous syntheses of tert-butyl-triazole derivatives .

Iodination : Electrophilic iodination at the 4-position of the pyrazole core using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–25°C) .

tert-Butyl Group Installation : Alkylation with tert-butyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C .

  • Critical Conditions : Moisture-sensitive steps require anhydrous solvents, and iodination efficiency depends on stoichiometric control of NIS.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, cyclopropyl protons as multiplet at 0.5–1.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates purity (>95%) and molecular ion peaks .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group and cyclopropane ring geometry, critical for structural validation .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the tert-butyl and cyclopropyl groups on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model steric hindrance (e.g., tert-butyl’s van der Waals radius) and electron distribution. Compare HOMO-LUMO gaps to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics : Simulate solvent-accessible surfaces to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions between NMR data and crystallographic results for this compound?

  • Methodological Answer :

  • Dynamic Effects in NMR : Temperature-dependent NMR (e.g., VT-NMR) can detect conformational flexibility (e.g., cyclopropane ring puckering) that static crystallography might miss .
  • Complementary Techniques : Pair NOESY/ROESY (to study spatial proximity) with XRD to reconcile discrepancies in substituent orientations .

Q. How does the iodine substituent influence the compound’s participation in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : Iodine’s leaving-group ability enables Pd-catalyzed C–N bond formation. Optimize with Pd(OAc)₂/XPhos ligand in toluene at 100°C .
  • Ultrasound-Assisted Reactions : Enhance coupling efficiency (e.g., Sonogashira) by reducing catalyst loading and reaction time .

Methodological Challenges and Solutions

Q. What experimental designs mitigate decomposition during purification of this iodopyrazole?

  • Answer : Use silica gel pre-treated with 1% triethylamine to neutralize acidic byproducts. Employ flash chromatography with hexane/ethyl acetate (4:1) to minimize exposure to light and moisture .

Q. How to design structure-activity relationship (SAR) studies for anticonvulsant or antimicrobial applications?

  • Answer :

  • Analog Synthesis : Replace iodine with Br/Cl or modify the cyclopropane ring to assess pharmacological tolerance .
  • In Vitro Assays : Use hippocampal neuron models for anticonvulsant activity or microdilution assays against S. aureus .

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